molecular formula C29H28N2O7S B2775392 Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH CAS No. 1926163-05-4

Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH

Cat. No. B2775392
CAS RN: 1926163-05-4
M. Wt: 548.61
InChI Key: JXNQHEPNNPDLEP-BXXZMZEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH” is a cysteine-based pseudoproline . It is compatible with standard Fmoc/tBu protocols and can be cleaved with 80% TFA in DCM . The product appears as a white to slight yellow to beige powder .


Molecular Structure Analysis

The molecular formula of “Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH” is C29H28N2O7S . Its molecular weight is 548.62 g/mol .


Physical And Chemical Properties Analysis

“Fmoc-Gly-Cys(Psi(Dmp,H)pro)-OH” has a molecular weight of 548.62 g/mol . It appears as a white to slight yellow to beige powder .

Scientific Research Applications

HIV-1 Protease Inhibitors and N-hydroxyamino Acid Core Structure

Marastoni et al. (2001) developed peptidomimetics containing an N-hydroxyamino acid core structure, assessed for their inhibitory activity against HIV-1 protease and virus replication in cell culture. N-hydroxy Gly-containing pseudopeptides displayed modest inhibition, highlighting the potential of specific Fmoc-amino acids in therapeutic applications (Marastoni et al., 2001).

Novel Gly Building Units for Backbone Cyclization

Gazal et al. (2003) reported on novel building units for backbone cyclization featuring Fmoc-Nalpha[CH(R)CO2Al]Gly-OH, prepared by reductive alkylation. These units, containing various amino acid side chains, were incorporated into model backbone cyclic peptides, demonstrating their utility in peptide engineering (Gazal et al., 2003).

Pseudo-prolines for "Inaccessible" Peptides

Mutter et al. (1995) introduced pseudo-prolines (psi Pro) as a technique for temporary protection of serine, threonine, and cysteine side chains in Fmoc/tBu solid-phase peptide synthesis. This approach, by incorporating psi Pro dipeptides, enabled the solubilization of otherwise insoluble peptides, offering a strategy for synthesizing large peptides and facilitating convergent strategies (Mutter et al., 1995).

Peptide Ionophores and Cation-binding Properties

Crusi et al. (1995) synthesized a polycyclic peptide ionophore, demonstrating its beta-folded structure and complexation behavior towards various cations. This study exemplifies the design and synthesis of peptides with specific structural and functional properties, leveraging the versatility of Fmoc-amino acids (Crusi et al., 1995).

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQHEPNNPDLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139035826

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